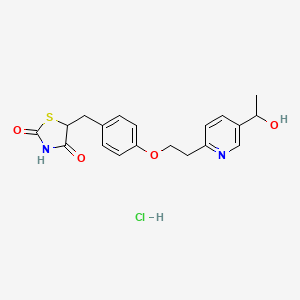

1-Hydroxy Pioglitazone Hydrochloride

Descripción general

Descripción

El hidrocloruro de leriglitazona es un agonista novel, biodisponible por vía oral y selectivo del receptor activado por proliferador de peroxisomas gamma. Es un metabolito de la glitazona pioglitazona y se ha desarrollado para el tratamiento de enfermedades neurodegenerativas como la adrenomieloneuropatía y la adrenoleucodistrofia cerebral . Este compuesto ha demostrado una penetración cerebral suficiente y un perfil de seguridad favorable en humanos, lo que lo convierte en un candidato prometedor para enfermedades del sistema nervioso central .

Métodos De Preparación

La síntesis del hidrocloruro de leriglitazona implica varios pasos, comenzando desde el precursor pioglitazona. La ruta sintética normalmente incluye los siguientes pasos:

Hidroxilación: La hidroxilación de la pioglitazona para producir hidroxipioglitazona.

Esterificación: El producto hidroxilado se esterifica luego para formar el compuesto deseado.

Purificación: El producto final se purifica utilizando técnicas cromatográficas estándar para obtener hidrocloruro de leriglitazona en su forma pura.

Los métodos de producción industrial implican la optimización de estos pasos para garantizar un alto rendimiento y pureza, manteniendo la rentabilidad y la escalabilidad.

Análisis De Reacciones Químicas

El hidrocloruro de leriglitazona sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: El compuesto se puede reducir utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: El hidrocloruro de leriglitazona puede sufrir reacciones de sustitución nucleofílica, donde un nucleófilo reemplaza un grupo saliente en la molécula.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como el diclorometano, catalizadores como el paladio sobre carbón y condiciones específicas de temperatura y presión para optimizar las velocidades de reacción y los rendimientos .

Aplicaciones Científicas De Investigación

El hidrocloruro de leriglitazona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los agonistas del receptor activado por proliferador de peroxisomas gamma.

Biología: El compuesto se utiliza para investigar el papel del receptor activado por proliferador de peroxisomas gamma en el metabolismo y la reparación celular.

Mecanismo De Acción

El hidrocloruro de leriglitazona ejerce sus efectos activando el receptor activado por proliferador de peroxisomas gamma. Esta activación modula la expresión de genes involucrados en la biogénesis mitocondrial, la reducción del estrés oxidativo y la neuroinflamación. El compuesto restaura la función mitocondrial, disminuye el estrés oxidativo y promueve la remielinización mediante la supervivencia y la diferenciación de los oligodendrocitos . Además, interactúa con la vía inflamatoria al disminuir los niveles del factor nuclear kappa B, reducir la activación de macrófagos y microglía y, en consecuencia, reducir la neuroinflamación .

Comparación Con Compuestos Similares

El hidrocloruro de leriglitazona es único en comparación con otros compuestos similares debido a su alta penetración cerebral y su perfil de seguridad favorable. Compuestos similares incluyen:

Pioglitazona: El compuesto padre de la leriglitazona, utilizado principalmente para el tratamiento de la diabetes tipo 2.

Rosiglitazona: Otra glitazona utilizada para el tratamiento de la diabetes, pero con diferentes perfiles de seguridad y eficacia.

Troglitazona: Una glitazona más antigua que se retiró del mercado debido a problemas de seguridad.

El hidrocloruro de leriglitazona destaca por su objetivo específico en las enfermedades del sistema nervioso central y su capacidad para cruzar la barrera hematoencefálica de manera efectiva .

Actividad Biológica

1-Hydroxy Pioglitazone Hydrochloride, also known as Leriglitazone, is a significant metabolite of pioglitazone, a drug primarily used in the management of type 2 diabetes. This compound exhibits notable biological activities, particularly through its interaction with the peroxisome proliferator-activated receptor gamma (PPAR-γ). This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₉H₂₁ClN₂O₄S

- Molecular Weight : 408.90 g/mol

- CAS Number : 146062-46-6

This compound functions primarily as a PPAR-γ agonist . Its binding affinity to the PPAR-γ ligand-binding domain (LBD) is characterized by a dissociation constant (Ki) of approximately 1.2 μM , and it induces transcriptional efficacy with an effective concentration (EC50) of 680 nM . This mechanism enhances insulin sensitivity and plays a crucial role in glucose metabolism.

Insulin Sensitivity Enhancement

This compound has been shown to significantly improve insulin sensitivity. In clinical trials, pioglitazone has demonstrated reductions in hemoglobin A1c (HbA1c) levels and fasting plasma glucose (FPG) among patients with type 2 diabetes. Specifically, doses of pioglitazone ranging from 15 mg to 45 mg resulted in mean decreases in HbA1c from -1.00% to -1.60% compared to placebo .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pioglitazone, suggesting that its metabolite may also contribute to this activity. For instance, pioglitazone exhibited dose-dependent antibacterial effects against various Gram-positive and Gram-negative bacteria, enhancing the efficacy of standard antibiotics like amoxicillin and ciprofloxacin . The optimal concentration for antibacterial activity was found to be around 80 μM , with significant effects observed against Streptococcus pneumoniae and Escherichia coli.

Case Studies and Clinical Trials

A multicenter double-blind study involving 408 patients evaluated the efficacy of pioglitazone monotherapy. The results indicated significant improvements in metabolic parameters without adverse hepatotoxic effects, further establishing the safety profile of PPAR-γ agonists .

Another investigation into the structural-functional relationship of 1-Hydroxy Pioglitazone revealed that hydroxylation reduces its potency compared to pioglitazone itself. This study emphasized that while 1-hydroxypioglitazone is present in human serum at comparable or greater concentrations than its parent compound, it exhibits weaker anti-hyperglycemic effects due to altered receptor interactions .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S.ClH/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17;/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHOQYCDAHAMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146062-46-6 | |

| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146062-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leriglitazone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LERIGLITAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN9K42SAM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.